molecular formula C10H18FN3 B15047856 N-butyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

N-butyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B15047856
M. Wt: 199.27 g/mol
InChI Key: DXFDMJNVPFGUDX-UHFFFAOYSA-N
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Description

N-Butyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the CAS Number 1855937-81-3 and a molecular formula of C10H19ClFN3 . It is offered for research and development purposes and is strictly for laboratory use only; it is not intended for diagnostic, therapeutic, or any human or veterinary applications. This compound is part of the pyrazole chemical class, which is recognized in scientific research for its versatility. Pyrazole derivatives are frequently investigated in medicinal chemistry for their potential biological activities, which can include antimicrobial and anti-inflammatory properties . The incorporation of a fluoroethyl group is a common strategy in drug design, as the fluorine atom can significantly influence a molecule's pharmacokinetic profile by enhancing its metabolic stability and lipophilicity . Researchers value this structural feature for fine-tuning compounds in structure-activity relationship (SAR) studies. While specific mechanistic studies on this exact compound are not widely published, its structural features make it a valuable intermediate for synthesizing more complex molecules for various scientific investigations.

Properties

Molecular Formula

C10H18FN3

Molecular Weight

199.27 g/mol

IUPAC Name

N-butyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine

InChI

InChI=1S/C10H18FN3/c1-3-4-6-12-10-8-13-14(7-5-11)9(10)2/h8,12H,3-7H2,1-2H3

InChI Key

DXFDMJNVPFGUDX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(N(N=C1)CCF)C

Origin of Product

United States

Preparation Methods

Structural and Chemical Context

The compound features a pyrazole core substituted at positions 1, 4, and 5. The 1-position bears a 2-fluoroethyl group, the 4-position hosts a butylamine moiety, and the 5-position is methylated. Key challenges include ensuring regioselectivity during alkylation and managing the reactivity of fluorine-containing intermediates.

Synthetic Strategies and Methodologies

Direct Alkylation of Pyrazole Intermediates

The most cited route involves sequential alkylation of a pre-formed pyrazole scaffold.

Step 1: Synthesis of 5-Methyl-1H-Pyrazol-4-Amine

A precursor pyrazole is synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or diketones. For example:

  • Protocol : Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to yield 5-methyl-1H-pyrazol-4-amine.
  • Yield : ~75–85% after recrystallization.
Step 2: N-Alkylation at Position 1

The 1-position nitrogen is alkylated using 2-fluoroethyl bromide or iodide under basic conditions:

  • Conditions : Sodium hydride (1.2 eq) in N-methylpyrrolidinone (NMP) at 80–100°C.
  • Mechanism : Base deprotonates the pyrazole nitrogen, facilitating nucleophilic attack on the 2-fluoroethyl halide.
  • Yield : 60–70%.
Step 3: N-Alkylation at Position 4

The 4-position amine undergoes monoalkylation with butyl bromide:

  • Conditions : Potassium carbonate (2 eq) in dimethylformamide (DMF) at 60°C.
  • Selectivity : Controlled stoichiometry (1:1 amine:alkylating agent) prevents over-alkylation.
  • Yield : 50–65% after column chromatography.

Table 1. Direct Alkylation Protocol Summary

Step Reagent Solvent Base/Catalyst Temperature Yield
1 Hydrazine hydrate Ethanol Reflux 75–85%
2 2-Fluoroethyl bromide NMP NaH 80–100°C 60–70%
3 Butyl bromide DMF K₂CO₃ 60°C 50–65%

Palladium-Catalyzed Amination

For higher regiocontrol, palladium-mediated coupling is employed to introduce the butylamine group:

Intermediate Preparation: 1-(2-Fluoroethyl)-4-Bromo-5-Methyl-1H-Pyrazole
  • Synthesis : Bromination of 1-(2-fluoroethyl)-5-methyl-1H-pyrazole using N-bromosuccinimide (NBS) in CCl₄.
  • Yield : ~80%.
Buchwald-Hartwig Amination
  • Conditions : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), butylamine (1.5 eq), Cs₂CO₃ (2 eq) in toluene at 110°C.
  • Yield : 70–75% after purification.

Table 2. Palladium-Catalyzed Protocol

Parameter Value
Catalyst Pd₂(dba)₃/Xantphos
Base Cs₂CO₃
Solvent Toluene
Temperature 110°C
Reaction Time 12–18 hours
Yield 70–75%

Reductive Amination Pathway

An alternative route employs reductive amination to install the butyl group:

Intermediate: 1-(2-Fluoroethyl)-5-Methyl-1H-Pyrazol-4-One
  • Synthesis : Oxidation of 4-amino derivative using MnO₂ in dichloromethane.
Reductive Amination
  • Conditions : Butylamine (1.2 eq), NaBH₃CN (1.5 eq) in methanol at 25°C.
  • Yield : 55–60%.

Industrial-Scale Considerations

For bulk production, continuous flow reactors improve efficiency:

  • Solvent : NMP or DMF with in-line distillation for recycling.
  • Purification : Crystallization from heptane/ethyl acetate mixtures achieves >98% purity.

Analytical Characterization

Critical data for validation:

  • ¹H NMR (CDCl₃): δ 6.25 (s, 1H, pyrazole-H), 4.80–4.60 (m, 2H, CH₂F), 3.30 (t, 2H, NCH₂), 2.45 (s, 3H, CH₃).
  • MS (ESI+) : m/z 200.2 [M+H]⁺.
  • HPLC Purity : ≥99% (C18 column, acetonitrile/water).

Challenges and Optimization

  • Regioselectivity : Competing alkylation at pyrazole N2 is minimized using bulky bases (e.g., NaH).
  • Fluorine Stability : 2-Fluoroethyl groups are prone to hydrolysis; anhydrous conditions are critical.
  • Amine Protection : Boc-protected intermediates prevent undesired side reactions during alkylation.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a pyrazole derivative with a broad spectrum of applications in scientific research, especially in chemistry, biology, medicine, and industry. Its molecular formula is C10H19ClFN3.

Chemical Reactions Analysis
this compound can undergo several types of chemical reactions:

  • Oxidation Oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the compound to form corresponding pyrazole oxides.
  • Reduction Reducing agents like lithium aluminum hydride can reduce the compound to yield amine derivatives.
  • Substitution The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives, often requiring bases like sodium hydride or potassium carbonate.

Scientific Research Applications

  • Chemistry It serves as a building block for synthesizing complex molecules and materials.
  • Biology Its potential biological activities, such as antimicrobial and anti-inflammatory properties, are under investigation.
  • Medicine It is being explored for potential use in drug development, particularly in designing new therapeutic agents.
  • Industry It is utilized in developing agrochemicals and materials with specific properties.

Biological Activities

Research suggests that this compound has several biological activities:

Activity TypeObserved Effects
Anti-inflammatoryReduction in inflammatory markers
AnalgesicDecrease in pain response
Enzyme InhibitionPotential inhibition of p38 MAP kinase

Mechanism of Action

The mechanism of action of N-butyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-butyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine with analogous pyrazole derivatives and related heterocycles:

Compound Name Molecular Formula Substituents Biological Activity Safety & Stability Considerations
This compound C₁₁H₁₉FN₄ Butyl, 2-fluoroethyl, methyl Hypothesized CNS activity (structural analogy) Requires PPE; avoid inhalation/skin contact (H315/H319/H335)
1-(2-fluoroethyl)-N-[(1-isobutyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine () C₁₃H₂₀FN₅ Isobutyl, 2-fluoroethyl Unknown Likely similar hazards due to fluorine and azide precursors
1-ethyl-N-(1H-indol-4-ylmethyl)-5-methyl-1H-pyrazol-4-amine () C₁₅H₁₈N₄ Ethyl, indole methyl Potential receptor binding (indole moiety) Limited data; indole groups may influence toxicity
N-butyl-1-(4-dimethylamino)phenyl-1,2,3,4-tetrahydro-β-carboline-3-carboxamide (C4; ) C₂₄H₃₀N₄O β-carboline core, butyl, dimethylaminophenyl Antileishmanial (mitochondrial depolarization) Selective toxicity to parasites; mitochondrial dysfunction

Key Findings:

Structural Influence on Bioactivity: The 2-fluoroethyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., ethyl or butyl substituents). The indole-containing analog () demonstrates how aromatic heterocycles (e.g., indole) can modulate receptor affinity, though this is speculative without direct pharmacological data. The β-carboline derivative () highlights the role of nitrogen-rich cores in targeting parasitic mitochondria, suggesting pyrazole derivatives might exploit similar pathways.

Synthetic Challenges: Fluorinated intermediates like 2-fluoroethyl azide () are highly reactive and hazardous, necessitating specialized handling. Non-fluorinated analogs (e.g., ethyl or isobutyl derivatives) avoid these risks but may lack metabolic advantages.

Safety Profiles :

  • The hydrochloride salt of the target compound requires stringent safety protocols (e.g., PPE, ventilation) due to skin/eye irritation risks (H315/H319).
  • β-carboline derivatives () exhibit selective toxicity to parasites over mammalian cells, a desirable trait for antiparasitic agents.

Biological Activity

N-butyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C10_{10}H14_{14}FN3_{3}
  • Molecular Weight : Approximately 201.24 g/mol
  • Functional Groups : Includes a butyl group, a fluoroethyl group, and a methyl group on the pyrazole ring.

The presence of these functional groups contributes to its unique biological activity, particularly in modulating enzyme and receptor functions.

The compound's mechanism of action involves interaction with specific molecular targets, which may include enzymes or receptors. This interaction can lead to modulation of various biological pathways. For instance, it may inhibit certain kinases or affect inflammatory pathways, thus showcasing anti-inflammatory properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through its action on specific signaling pathways.
  • Analgesic Properties : It may also provide pain relief by modulating pain signaling pathways.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduction in inflammatory markers
AnalgesicDecrease in pain response
Enzyme InhibitionPotential inhibition of p38 MAP kinase

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

  • In vitro Studies : Research has demonstrated that pyrazole derivatives can inhibit p38 MAP kinase, a target involved in inflammatory responses. The binding affinity and selectivity were enhanced by structural modifications similar to those found in this compound .
  • Animal Models : In vivo studies have shown that compounds with similar structures exhibit significant anti-inflammatory and analgesic effects in rodent models. These findings suggest that this compound could have therapeutic potential in treating inflammatory diseases .
  • Structural Optimization : Ongoing research focuses on optimizing the chemical structure to enhance bioavailability and therapeutic efficacy. Modifications to the pyrazole ring have been explored to improve interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-butyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine, and how can reaction yields be optimized?

  • Methodology : A multi-step synthesis is typically employed, starting with cyclization of a pyrazole core followed by functionalization. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can be generated via formylation and oxidation, then reacted with fluorinated alkylating agents (e.g., 2-fluoroethyl bromide) under basic conditions . Optimization involves adjusting catalysts (e.g., K₂CO₃ for nucleophilic substitution) and reaction temperatures (70–120°C). Yield improvements (>80%) are achieved via Design of Experiments (DOE) to balance stoichiometry and solvent polarity .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodology : Use a combination of ¹H/¹³C NMR to identify substituents on the pyrazole ring (e.g., methyl at δ ~2.3 ppm, fluoroethyl at δ ~4.5 ppm) and FT-IR for carbonyl/amine groups (e.g., N–H stretch at ~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) with <2 ppm error. For crystallographic validation, single-crystal X-ray diffraction can resolve bond angles and spatial arrangement .

Q. What safety protocols are critical when handling fluorinated intermediates during synthesis?

  • Methodology : Fluorinated reagents (e.g., 2-fluoroethyl bromide) require inert atmosphere handling due to volatility and toxicity. Use fume hoods, PPE (nitrile gloves, safety goggles), and secondary containment. Waste must be neutralized with alkaline solutions (e.g., 10% NaOH) before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the fluoroethyl group in nucleophilic substitutions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, fluorine’s electronegativity increases the electrophilicity of adjacent carbons, favoring SN2 mechanisms. Solvent effects (e.g., DMF vs. THF) are simulated using the Polarizable Continuum Model (PCM) to predict reaction rates .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

  • Methodology : Cross-validate assays (e.g., antimicrobial MIC vs. antitumor IC₅₀) using standardized protocols (CLSI guidelines). For instance, discrepancies in IC₅₀ values may arise from cell line variability (e.g., HeLa vs. MCF-7). Meta-analyses of SAR studies can identify critical substituents (e.g., fluoroethyl enhances blood-brain barrier penetration) .

Q. How do steric effects influence the regioselectivity of pyrazole ring functionalization?

  • Methodology : Steric maps from molecular docking (e.g., AutoDock Vina) show that bulky substituents (e.g., N-butyl) at position 1 hinder electrophilic attacks at position 4. Kinetic studies under varying temperatures (25–80°C) and catalysts (e.g., Pd/C vs. CuI) quantify selectivity ratios .

Q. What analytical techniques quantify trace impurities in the final product?

  • Methodology : HPLC-PDA with a C18 column (gradient: 0.1% TFA in H₂O/ACN) detects impurities <0.1%. LC-MS/MS identifies byproducts (e.g., defluorinated analogs). For residual solvents, GC-FID with headspace sampling is used, adhering to ICH Q3C guidelines .

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